2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide features a hybrid structure combining a 6-chloro-4-phenyl-substituted quinazolinone core linked via an acetamide group to a 2,3-dihydro-1,4-benzodioxin moiety. Quinazolinones are known for diverse pharmacological activities, including kinase inhibition and anti-inflammatory effects , while the 1,4-benzodioxin subunit is associated with enhanced bioavailability and metabolic stability . Its synthesis likely involves coupling a quinazolinone-derived acetic acid with a benzodioxin-6-amine, analogous to methods described for related acetamide derivatives .
Properties
IUPAC Name |
2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O4/c25-16-6-8-19-18(12-16)23(15-4-2-1-3-5-15)27-24(30)28(19)14-22(29)26-17-7-9-20-21(13-17)32-11-10-31-20/h1-9,12-13H,10-11,14H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDYWRDOASYARB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4=C(C=C(C=C4)Cl)C(=NC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic molecule belonging to the quinazolinone class, recognized for its diverse biological activities. This article explores its biological activity, including its synthesis, mechanism of action, and relevant research findings.
Molecular Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 407.83 g/mol . Its structure features a quinazolinone core with a chloro substituent and an acetamide moiety that contribute to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3O3 |
| Molecular Weight | 407.83 g/mol |
| CAS Number | 82978-00-5 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazolinone Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of Substituents : The chloro and benzodioxin groups are introduced via nucleophilic substitution reactions.
- Final Acetylation : The acetamide group is added to complete the structure.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in disease processes. The quinazolinone core is known for inhibiting specific enzymes such as kinases and topoisomerases, which are critical in cancer and bacterial resistance mechanisms. The presence of the chloro group enhances binding affinity and metabolic stability, potentially improving pharmacokinetic properties.
Biological Activity
Research indicates that compounds within the quinazolinone class exhibit a range of pharmacological effects:
- Antimicrobial Activity : Studies have shown that derivatives similar to this compound demonstrate moderate to potent activity against both Gram-positive and Gram-negative bacteria. For instance, compounds from the quinazoline family have been evaluated for their ability to inhibit bacterial growth using methods such as the Agar well diffusion method .
- Anticancer Potential : The ability of quinazolinone derivatives to inhibit cancer cell proliferation has been documented. For example, compounds targeting topoisomerases have been shown to induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some studies suggest that these compounds may also possess anti-inflammatory properties by modulating inflammatory pathways through enzyme inhibition.
Comparative Analysis
To better understand the biological activity of this compound relative to other similar compounds, a comparative analysis can be conducted focusing on their structural features and biological efficacy.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide | Methoxy group enhances lipophilicity | Moderate antimicrobial activity |
| 2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)-N-(4-fluorophenyl)acetamide | Fluorine substituent improves potency | Enhanced anticancer properties |
| 2-(6-chloro-2-oxo-4-phenyldihydroquinazoline-N-(2-methylphenyl)acetamide | Methyl group affects solubility | Broad bioactive spectrum against various pathogens |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid (): Shares the benzodioxin-acetate backbone but lacks the quinazolinone group. Demonstrated anti-inflammatory activity comparable to Ibuprofen in carrageenan-induced edema assays .
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide (): Replaces the quinazolinone with an isoquinolin-5-yloxy group, highlighting the versatility of the benzodioxin-acetamide scaffold for diverse substitutions.
2-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid derivatives (): Features a benzooxazin core instead of quinazolinone, synthesized via cesium carbonate-mediated coupling in DMF .
Pharmacological Activity
- The benzodioxin-acetate derivative () shows anti-inflammatory activity (ED₅₀ = 25 mg/kg), comparable to Ibuprofen .
- Quinazolinones are associated with kinase inhibition (e.g., EGFR) and antitumor activity, though the 6-chloro-4-phenyl substitution in the target compound may modulate selectivity or potency .
- The isoquinolin derivative () lacks reported activity data, underscoring the need for empirical testing of the target compound.
Physicochemical and Crystallographic Properties
- Etter’s graph set analysis () could predict the target compound’s supramolecular interactions, critical for crystallization and stability .
Research Findings and Data Tables
Table 1: Structural and Pharmacological Comparison
Table 2: Physicochemical Properties
Notes and Considerations
Synthesis Challenges: Steric hindrance from the 4-phenylquinazolinone may complicate coupling reactions, necessitating optimized conditions (e.g., elevated temperatures or alternative bases) .
Biological Testing : Prioritize assays for kinase inhibition (e.g., EGFR, VEGFR) and anti-inflammatory activity (e.g., COX-2 inhibition) to validate hypothesized mechanisms .
Crystallography : Employ SHELX programs () for structure determination, leveraging hydrogen-bonding patterns to predict crystal stability .
SAR Exploration: Systematic modification of the quinazolinone (e.g., substituents at position 6) and benzodioxin moieties could refine potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
